2-bromo-5-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c1-22-12-2-3-14(16)13(6-12)15(21)17-7-10-8-20(19-18-10)11-4-5-23-9-11/h2-6,8-9H,7H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICXZDEGUMIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methoxybenzoic Acid
Electrophilic bromination of 5-methoxybenzoic acid introduces a bromine atom at the ortho position relative to the methoxy group. This reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum chloride (AlCl₃). The methoxy group directs bromination to the ortho position due to its strong electron-donating resonance effect.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 5-Methoxybenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | FeCl₃ (5 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Yield | 75–85% |
The crude product is purified via recrystallization from ethanol/water mixtures.
Conversion to Benzoyl Chloride
The carboxylic acid is activated by conversion to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Procedure
2-Bromo-5-methoxybenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (2.5 equiv) in anhydrous DCM for 4–6 hours. The reaction is monitored by TLC, and residual SOCl₂ is removed under reduced pressure to yield 2-bromo-5-methoxybenzoyl chloride as a pale-yellow oil.
Synthesis of the 1,2,3-Triazole-Thiophene Moiety
The 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine side chain is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for 1,4-disubstituted triazoles.
Preparation of Thiophen-3-Yl Azide
Thiophen-3-amine undergoes diazotization followed by azide substitution:
- Diazotization : Treatment with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C generates the diazonium salt.
- Azide Formation : Addition of sodium azide (NaN₃) displaces the diazo group, yielding thiophen-3-yl azide .
Safety Note : Diazonium salts and organic azides are thermally unstable; reactions require strict temperature control.
CuAAC Reaction with Propargylamine
Thiophen-3-yl azide (1.0 equiv) and propargylamine (1.2 equiv) react in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) mixture. The reaction proceeds at 25°C for 12 hours, yielding 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine after column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst System | CuSO₄/Na Ascorbate |
| Solvent | tert-Butanol/H₂O (1:1) |
| Temperature | 25°C |
| Yield | 82–90% |
Amide Bond Formation
The final step couples the benzoyl chloride and triazole-thiophene amine via a nucleophilic acyl substitution.
Schotten-Baumann Reaction
2-Bromo-5-methoxybenzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.
Workup
The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. After drying (MgSO₄) and solvent evaporation, the crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) to yield the title compound as a white solid.
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Melting Point | 142–145°C |
| HRMS (ESI+) | m/z 392.3 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazole), 7.85–6.90 (m, 6H, Ar-H) |
Alternative Synthetic Routes and Optimization
One-Pot Triazole Formation
Recent advances enable tandem azide formation and CuAAC in a single pot. Thiophen-3-amine, sodium nitrite, and sodium azide react in situ, followed by direct addition of propargylamine and copper catalyst. This method reduces handling of hazardous intermediates but requires precise stoichiometry.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the CuAAC step, improving yields to 88–92% while reducing reaction time.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : CuAAC exclusively yields 1,4-disubstituted triazoles. For 1,5-regioisomers, ruthenium catalysts are required, but these are unnecessary for the target compound.
- Azide Stability : Thiophen-3-yl azide is prone to decomposition. In situ generation and immediate use minimize degradation.
- Amine Sensitivity : The primary amine in the triazole-thiophene moiety may undergo side reactions. Schotten-Baumann conditions (low temperature, excess base) suppress protonation and enhance nucleophilicity.
Scalability and Industrial Relevance
The described route is scalable to kilogram quantities with modifications:
Chemical Reactions Analysis
2-bromo-5-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The triazole and thiophene rings can participate in coupling reactions, forming larger molecular structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-bromo-5-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel synthetic derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on recent research findings, including synthesis methods, biological activity, and structure-activity relationships.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole moiety through click chemistry. The characterization of the compound is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and thiophene moieties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity, making them potential candidates in combating resistant strains of pathogens .
Anticancer Activity
The compound's structural features suggest potential efficacy against cancer cell lines. In vitro studies have demonstrated that triazole derivatives can exhibit significant cytotoxicity against several cancer types, including breast cancer (MCF7 cell line) and other solid tumors. The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies help elucidate the interactions at the molecular level, guiding further modifications to enhance potency and selectivity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and triazole parts can significantly influence their pharmacological profiles. For example, substituents on the thiophene ring can enhance lipophilicity and improve membrane permeability, which are essential for effective drug delivery .
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these derivatives, one compound exhibited an Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, showcasing the potential of triazole-based compounds in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Potential
In a study focusing on breast cancer cell lines, several derivatives were synthesized based on the core structure of this compound. The results indicated that specific modifications led to enhanced cytotoxic effects compared to existing chemotherapeutic agents. This highlights the importance of structural diversity in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs sharing key structural motifs, such as benzamide-triazole hybrids, halogen/methoxy substitutions, and thiophene-containing derivatives. Data are synthesized from the provided evidence.
Benzamide-Triazole Hybrids
Compounds in (e.g., 7e , 9b ) feature benzamide cores linked to 1,2,3-triazole rings but differ in substituents and appended groups:
Key Differences :
- Triazole Modifications : The thiophen-3-yl group introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions compared to the nucleotide-mimicking tetrahydrofuranyl groups in 7e/9b .
Halogen/Methoxy Substitutions on Benzamide
and highlight the impact of halogen and methoxy positioning:
Positional Effects :
- Bromine : Para-bromo in 5l () vs. ortho-bromo in the target compound. Ortho-substitution may hinder rotational freedom, impacting conformational stability.
- Methoxy : The 5-methoxy (meta) group in the target compound could improve solubility compared to ortho-methoxy derivatives (e.g., ) due to reduced steric interference .
Thiophene-Containing Triazole Derivatives
and provide insights into thiophene-triazole systems:
Research Findings and Trends
- Synthetic Strategies : General procedure B () is commonly used for triazole-benzamide hybrids, suggesting the target compound could be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Biological Potential: Amino-substituted analogs () show nucleotide-mimicking behavior, while bromo/methoxy derivatives () may target hydrophobic binding pockets. The thiophene moiety () correlates with antimicrobial activity, guiding future testing for the target compound.
- Characterization : $ ^1H $-/$ ^{13}C $-NMR and mass spectrometry () are standard for confirming structures of such hybrids.
Biological Activity
2-bromo-5-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzamide core with a bromine atom at the 2-position, a methoxy group at the 5-position, and a thiophene-substituted triazole moiety. The synthesis typically involves multiple steps:
- Bromination : Introduction of the bromine atom.
- Methoxylation : Addition of the methoxy group.
- Triazole Formation : Coupling with thiophene derivatives to form the triazole structure.
Each step requires specific reagents and conditions, such as bromine for bromination and methanol for methoxylation.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors. Preliminary studies suggest potential inhibitory effects on key enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this benzamide derivative exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of benzamide derivatives similar to our compound. The results showed that modifications in the thiophene ring significantly enhanced antibacterial activity compared to non-thiophene analogs. The compound exhibited a notable reduction in bacterial growth at low concentrations .
Case Study 2: Anticancer Activity
In another investigation, a derivative structurally akin to this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through mitochondrial pathways, with IC50 values indicating potent cytotoxicity .
Data Summary
Q & A
Q. Table 1. Optimization of Coupling Reagents
| Reagent System | Solvent | Temp. | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | RT | 78 | 95% |
| HATU/DIEA | DMF | RT | 82 | 97% |
Q. Key Considerations :
- Monitor reactions via TLC (Rf = 0.3 in EtOAc/hexane 1:1) to minimize byproducts .
- Use inert atmospheres (N₂) during moisture-sensitive steps .
How should researchers address conflicting spectral data during structural confirmation?
Answer:
Discrepancies in NMR or mass spectrometry data may arise from tautomerism, solvent effects, or impurities. Methodological solutions include:
Multi-Technique Validation : Cross-check ¹H NMR (δ 7.8–8.1 ppm for triazole CH), ¹³C NMR (δ 145–148 ppm for triazole carbons), and HRMS (calculated m/z 433.02 vs. observed 433.05) .
Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation in amide bonds) by comparing spectra at 25°C and 60°C .
Spiking with Authentic Standards : Identify impurities by adding known intermediates to the sample .
Q. Table 2. Key NMR Signals
| Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Methoxy (-OCH₃) | 3.85 | 55.6 |
| Thiophene protons | 7.1–7.3 | 125–130 |
| Triazole CH | 7.8–8.1 | 145–148 |
What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using 96-well plates (MIC range: 2–16 µg/mL) .
Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
Controls : Use DMSO (negative) and ciprofloxacin (positive) .
Q. Advanced Consideration :
- Combine with cytotoxicity assays (e.g., HEK293 cells) to assess selectivity indices .
How can reaction conditions for triazole ring formation be optimized?
Answer:
The CuAAC reaction efficiency depends on:
Catalyst Loading : 5 mol% CuI in THF achieves >90% conversion vs. 60% with 1 mol% .
Solvent Effects : Polar aprotic solvents (DMF, THF) outperform ethanol or water .
Temperature : RT for 12 hours balances yield and energy costs vs. 50°C for 6 hours (risk of decomposition) .
Q. Table 3. Solvent Impact on CuAAC
| Solvent | Conversion (%) | Byproducts (%) |
|---|---|---|
| THF | 92 | 3 |
| DMF | 88 | 5 |
| EtOH | 65 | 15 |
What strategies validate purity for pharmacological testing?
Answer:
HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities <0.5% .
Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 52.1% vs. 52.0%) .
Thermogravimetric Analysis (TGA) : Confirm stability up to 200°C for storage .
Q. Advanced Tip :
- Use LC-MS to identify degradation products under accelerated stability conditions (40°C/75% RH) .
How to design SAR studies focusing on the thiophene-triazole moiety?
Answer:
Variation of Substituents :
- Replace thiophene with furan or pyrrole to assess electronic effects .
- Modify triazole N-substituents (methyl vs. phenyl) to probe steric impacts .
Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or CYP450) .
Q. Table 4. SAR of Analogues
| Compound | Thiophene Replacement | IC₅₀ (µM) |
|---|---|---|
| Parent compound | Thiophene | 1.2 |
| Furan analogue | Furan | 3.8 |
| N-Methyl triazole analogue | Triazole-CH₃ | 0.9 |
What computational methods predict physicochemical properties?
Answer:
LogP Calculation : Use ChemAxon or Schrodinger Suite to estimate lipophilicity (predicted LogP: 3.2) .
Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., PfDHFR for antimalarial studies) .
DFT Studies : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts .
Q. Advanced Application :
- Docking studies with AutoDock Vina to prioritize analogues for synthesis .
How to troubleshoot low yields in amide coupling steps?
Answer:
Activation Efficiency : Compare EDCI (78% yield) vs. HATU (82% yield) in DMF .
Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis .
Stoichiometry : Maintain 1.2:1 ratio of acylating agent to amine .
Q. Table 5. Reagent Impact on Coupling
| Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DCM | 78 |
| HATU/DIEA | DMF | 82 |
| DCC/DMAP | THF | 65 |
What safety protocols are essential for handling brominated intermediates?
Answer:
Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
Ventilation : Use fume hoods during bromination (NBS releases HBr gas) .
Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Q. Advanced Note :
- Monitor air quality with HBr gas detectors in large-scale syntheses .
How to assess metabolic stability in preclinical studies?
Answer:
Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
Half-Life (t₁/₂) : Aim for t₁/₂ > 2 hours to ensure sufficient exposure .
Q. Table 6. Metabolic Stability Data
| Species | t₁/₂ (h) | CLint (µL/min/mg) |
|---|---|---|
| Human | 1.8 | 25 |
| Rat | 2.5 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
